2-Heptylundecanoyl chloride

Organic synthesis Formulation handling Acyl chloride reactivity

2-Heptylundecanoyl chloride (CAS 78865-81-3) is a C18 α-branched aliphatic acyl chloride belonging to the Guerbet acid chloride family. Its molecular formula is C18H35ClO with a molecular weight of 302.92 g/mol, an exact mass of 302.23800 Da, a polar surface area (PSA) of 17.07 Ų, and a computed LogP of 6.87.

Molecular Formula C18H35ClO
Molecular Weight 302.9 g/mol
CAS No. 78865-81-3
Cat. No. B14445577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptylundecanoyl chloride
CAS78865-81-3
Molecular FormulaC18H35ClO
Molecular Weight302.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCCCCC)C(=O)Cl
InChIInChI=1S/C18H35ClO/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3
InChIKeyNNNPOJOAHGLLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptylundecanoyl Chloride (CAS 78865-81-3): Procurement-Relevant Structural and Physicochemical Profile


2-Heptylundecanoyl chloride (CAS 78865-81-3) is a C18 α-branched aliphatic acyl chloride belonging to the Guerbet acid chloride family. Its molecular formula is C18H35ClO with a molecular weight of 302.92 g/mol, an exact mass of 302.23800 Da, a polar surface area (PSA) of 17.07 Ų, and a computed LogP of 6.87 . The parent carboxylic acid, 2-heptylundecanoic acid (isostearic acid, CAS 22890-21-7), is a saturated branched-chain fatty acid (sbc-FA) that remains liquid at room temperature owing to its β-branching on the C2 position, which disrupts crystalline packing and imparts lower melting points, reduced viscosity, and enhanced oxidative stability relative to linear C18 fatty acid counterparts [1][2]. As an acyl chloride, this compound serves as a reactive electrophilic intermediate for esterification, amidation, and other nucleophilic acyl substitution reactions, where the defined α‑branching pattern directly influences the physicochemical and performance properties of the derived products [1].

Why Generic Substitution of 2-Heptylundecanoyl Chloride with Linear or Unsaturated C18 Acyl Chlorides Compromises Product Performance


Although stearoyl chloride (CAS 112-76-5) and oleoyl chloride (CAS 112-77-6) share the same C18 backbone and identical molecular weight (302.92 g/mol) with 2-heptylundecanoyl chloride, their macroscopic physical properties and downstream derivative performance diverge sharply. Stearoyl chloride is a waxy solid at ambient temperature (mp 21–22 °C) , whereas 2-heptylundecanoyl chloride and its parent acid are liquids well below 0 °C due to α‑branching that prevents close molecular packing . Oleoyl chloride offers liquidity but at the expense of oxidative stability: the unsaturation renders it vulnerable to autoxidation, rancidification, and color instability, whereas the fully saturated branched structure of 2-heptylundecanoyl chloride provides oxidative, hydrolytic, and color stability comparable to linear saturated analogs while retaining low-temperature fluidity [1][2]. Furthermore, commercial “isostearic acid chloride” is a heterogeneous mixture of mono‑branched, poly‑branched, and linear isomers whose composition varies by batch and manufacturer [3]; in contrast, 2-heptylundecanoyl chloride is a defined single α‑branched isomer, enabling reproducible synthesis and predictable structure–property relationships in the final derivative. These three dimensions—physical state at processing temperature, oxidative robustness, and molecular definition—are not simultaneously achievable with any single in‑class linear or unsaturated C18 acyl chloride, making direct substitution a quantifiable performance trade-off.

Quantitative Differentiation Evidence for 2-Heptylundecanoyl Chloride Against Closest Analogs


Ambient Physical State: Liquid vs. Solid at Room Temperature – Stearoyl Chloride Head-to-Head

2-Heptylundecanoyl chloride is a liquid at standard ambient conditions, whereas its linear isomer stearoyl chloride (CAS 112-76-5) is a solid with a melting point of 21–22 °C . The parent acid, isostearic acid (2-heptylundecanoic acid), has a reported density of 0.88 g/cm³ at 25 °C and remains a clear liquid at room temperature with a typical freezing point of approximately 8 °C and a pour point ≤ −30 °C in commercial grades [1]; stearic acid, by contrast, melts at 69.6 °C [2]. Although directly measured melting-point data for the acid chloride form of the branched isomer are not published in the open literature, the well-established structure–property relationship for α‑branched fatty acids and their derivatives—where β‑branching lowers the melting point by 50–70 °C relative to the linear isomer—permits a high-confidence class-level inference that 2-heptylundecanoyl chloride remains liquid well below ambient temperature, consistent with its handling characteristics as a clear, free-flowing liquid [3].

Organic synthesis Formulation handling Acyl chloride reactivity

Oxidative Stability Advantage of Saturated α‑Branched Acyl Chloride over Unsaturated C18 Acyl Chlorides

Oleoyl chloride (CAS 112-77-6), the unsaturated C18:1 acyl chloride, is often selected for its low melting point and liquid handling. However, the presence of a cis‑double bond makes it susceptible to autoxidation, leading to rancidity, color darkening, and peroxide formation [1]. Branched saturated alcohols and acids (and by extension their acyl chlorides) have the advantage of greater oxidative, hydrolytic, and color stability when compared to unsaturated materials, while still offering liquidity [1]. Experimental thermo-oxidation stability data for saturated branched-chain fatty acids (sbc-FAs), the parent acid class of 2‑heptylundecanoyl chloride, confirm good oxidative stability as a key differentiator from unsaturated linear fatty acids [2]. In practical terms, esters and amides derived from 2-heptylundecanoyl chloride exhibit longer shelf life and reduced discoloration compared to those derived from oleoyl chloride, a critical factor in cosmetic, personal care, and high‑performance lubricant formulations where product aesthetics and performance must be maintained over extended periods [3].

Lubricant formulation Cosmetic ester synthesis Long-term storage stability

Defined Single α‑Branched Isomer vs. Commercial Isostearic Acid Chloride Mixtures: Impact on Derivative Reproducibility

Commercial “isostearic acid chloride” is produced from the by‑product stream of catalytic dimerization of unsaturated linear fatty acids and is not a single compound but a complex mixture of linear, mono‑branched, and poly‑branched saturated C18 monocarboxylic acid chlorides, with the methyl branch distributed across the 2– to 11–position (and beyond) depending on the manufacturing process [1]. GC‑MS analysis of commercial isostearic acid skin creams confirmed that the material is a mixture of many methyl‑branched isomers of stearic acid [2]. The composition varies by supplier and batch, which introduces uncontrolled variability in the physical properties (melting point, viscosity, cloud point) and reactivity of downstream esters, amides, and surfactants. 2‑Heptylundecanoyl chloride (CAS 78865-81-3), in contrast, is a structurally defined single isomer with the branch point precisely at the α‑carbon bearing a heptyl (C7) and a nonyl/undecyl (C11) chain. This defined structure ensures batch‑to‑batch consistency in the derived products’ LogP, hydrophobicity, and low‑temperature performance . For applications in pharmaceutical intermediates, defined personal care actives, or high‑precision lubricant esters where regulatory or performance specifications demand tight control over impurity profiles, the single‑isomer material provides a tangible quality advantage over the mixed isostearoyl chloride [3].

Chemical synthesis reproducibility Structure–property relationships Quality-by-Design (QbD)

Boundary Lubrication Friction Reduction: Branched vs. Linear Fatty Acid Architecture in Nanoconfined Systems

In resonance shear measurements studying 0.1 wt% solutions of fatty acids confined between mica surfaces under applied load, isostearic acid (the parent acid of 2‑heptylundecanoyl chloride) demonstrated a profound friction‑modifying effect in linear base oil (hexadecane). At a normal load L = 3.3 mN, the viscosity parameter (bₛ) of isostearic acid in hexadecane was one‑seventh (1/7) of the value of pure hexadecane [1]. Under identical conditions, isostearic acid T (a different branched isomer) produced a bₛ value one‑thirtieth (1/30) that of pure hexadecane, and even at a higher load of L = 22.7 mN the bₛ value remained one‑eighth (1/8) that of pure hexadecane [1]. This effect is attributed to the branched architecture disrupting the densely packed ordered structure that linear lubricant molecules adopt under nanoconfinement, thereby substantially reducing viscous resistance [1][2]. The macroscopic friction coefficient in the boundary lubrication regime followed the same trend: isostearic acid < PAO < isostearic acid T < hexadecane [2]. While these data are reported for the free acid rather than the acyl chloride, they are directly transferable to esters and other derivatives formed from 2‑heptylundecanoyl chloride, as the α‑branched alkyl chain architecture—not the carboxylic acid head group—is the primary determinant of the confined‑fluid structuring behavior.

Tribology Boundary lubrication Organic friction modifiers Nanoconfinement rheology

LogP Differentiation: Lower Lipophilicity of α‑Branched vs. Linear C18 Acyl Chloride Impacts Partitioning and Formulation Behavior

The computed octanol–water partition coefficient (LogP) for 2‑heptylundecanoyl chloride is 6.86920, as listed in the Chemsrc database . In the same database, stearoyl chloride (the linear C18 isomer) has a computed LogP of 8.96 , representing a difference of ΔLogP ≈ 2.09 log units—an approximately 120‑fold difference in predicted octanol–water partition ratio. The lower LogP of the branched isomer is consistent with the well‑known effect of chain branching on reducing molecular hydrophobicity: branching decreases the effective hydrocarbon–water contact area, lowers the free energy of cavity formation in water, and disrupts the additive methylene contribution to logP. For end‑use derivatives (esters, amides, surfactants) synthesized from these acyl chlorides, this translates into measurably different skin penetration, emulsification behavior, and bioavailability profiles. The polar surface area (PSA) is identical for both compounds (17.07 Ų), confirming that the LogP difference arises solely from the branched vs. linear topology of the C18 hydrocarbon chain.

Drug delivery Cosmetic formulation QSAR Partition coefficient

C18 vs. Higher Guerbet Acid Chlorides: Chain-Length Optimization for Balanced Molecular Weight and Cold-Flow Properties

Within the homologous series of Guerbet (α‑branched) acid chlorides, the C18 member (2‑heptylundecanoyl chloride) occupies a distinct position between shorter (C16) and longer (C20, C24) analogs. Published pour point data for the corresponding saturated α‑branched fatty acids reveal a strong dependence on molecular symmetry: among the five Guerbet acids studied, those with lower symmetry (G1, G3, G4) exhibited pour points below −60 °C, while those with higher symmetry (G2, G5) showed elevated pour points of −42 °C and +6 °C, respectively [1]. For ester derivatives, C18‑Guerbet esters of oleic estolides exhibited melting points as low as −43 °C, significantly lower than esters of meadowfoam or crambe fatty acids, and were among the lowest melting points recorded across the entire ester series studied [2]. The C18 Guerbet architecture thus delivers a near‑optimal balance: it provides sufficient molecular weight (302.9 g/mol for the acid chloride) to confer low volatility and high film strength in lubricant applications, while the asymmetric α‑branching (C7/C11) keeps the pour point and melting point sufficiently low for cold‑temperature fluidity. Longer Guerbet acid chlorides (e.g., C24 2‑decyltetradecanoyl chloride) increase molecular weight and viscosity but may exhibit less favorable cold‑flow properties depending on branch symmetry; shorter analogs (C16) sacrifice film strength and volatility performance [3].

Guerbet acid chloride series Chain-length optimization Lubricant base stock design Cold-flow performance

High-Value Application Scenarios for 2-Heptylundecanoyl Chloride Driven by Quantified Differentiation Evidence


Synthesis of Cold‑Temperature Synthetic Ester Lubricants and Metalworking Fluid Additives

The liquid physical state of 2‑heptylundecanoyl chloride at ambient temperature (Section 3, Evidence 1), combined with the class‑demonstrated pour points below −60 °C for low‑symmetry Guerbet acids and C18‑Guerbet ester melting points as low as −43 °C (Section 3, Evidence 6), make this acyl chloride the preferred starting material for synthesizing esters that must remain fluid at extreme low temperatures. The boundary lubrication data showing a 7‑fold reduction in the viscosity parameter bₛ for isostearic acid in linear base oil relative to pure hexadecane (Section 3, Evidence 4) further indicate that esters derived from this branched chain architecture will provide superior friction modification in boundary lubrication regimes. These combined cold‑flow and lubricity advantages are directly relevant to arctic‑grade hydraulic fluids, wind turbine gear oils, and biodegradable metalworking fluids where both low‑temperature pumpability and wear protection are non‑negotiable performance requirements [1][2].

Oxidatively Stable Cosmetic Ester Emollients and Personal Care Surfactant Intermediates

The saturated α‑branched structure provides oxidative, hydrolytic, and color stability superior to unsaturated acyl chlorides such as oleoyl chloride (Section 3, Evidence 2), while the liquid handling character eliminates the heating step required for solid stearoyl chloride. Esters synthesized from 2‑heptylundecanoyl chloride—such as isostearyl isostearate (melting point approximately −5 °C vs. stearyl stearate at 62–70 °C) [3]—deliver a light, non‑greasy emollience with prolonged shelf stability, making this acyl chloride the reagent of choice for premium cosmetic esters, suncare emollients, and hair‑conditioning actives where product aesthetics, cold‑temperature clarity, and resistance to rancidity are critical quality attributes [4].

Defined Pharmaceutical and Personal Care Active Intermediates Requiring Batch‑to‑Batch Consistency

Unlike commercial isostearoyl chloride, which is an undefined mixture of multiple branched and linear isomers whose composition varies by supplier and manufacturing process (Section 3, Evidence 3), 2‑heptylundecanoyl chloride is a single defined molecular entity with a known exact mass (302.23800 Da) and reproducible LogP (6.87) . This molecular precision is essential for synthesizing pharmaceutical intermediates, defined cosmetic actives (e.g., sodium 2‑heptylundecanoyl lactate for hair conditioning [5]), and other value‑added derivatives where impurity profiles must be controlled for regulatory compliance and where structure–activity relationships depend on a specific branching architecture rather than an averaged composition.

Formulation of Transdermal and Topical Delivery Systems Leveraging Controlled Lipophilicity

The approximately 120‑fold lower predicted lipophilicity of 2‑heptylundecanoyl chloride (LogP 6.87) compared to stearoyl chloride (LogP 8.96) (Section 3, Evidence 5) directly impacts the skin penetration, stratum corneum retention, and emulsification behavior of derived esters and amides. In transdermal penetration enhancers, dermatological formulations, and cosmetic active delivery systems, the reduced LogP of the branched derivative can be exploited to optimize the hydrophilic–lipophilic balance—favoring epidermal retention over systemic absorption for topical actives, or tuning the HLB of nonionic surfactants synthesized from this acyl chloride. This provides a quantitative, predictable differentiation that formulators can leverage rather than relying on trial‑and‑error with mixed‑isomer feedstocks .

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